4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16531380
InChI: InChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid

CAS No.:

Cat. No.: VC16531380

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid -

Specification

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name 2-ethyl-4-oxo-4-phenylmethoxybutanoic acid
Standard InChI InChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)
Standard InChI Key YFIPZUZLYSJBGR-UHFFFAOYSA-N
Canonical SMILES CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Properties

4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid (C₁₃H₁₆O₄) possesses a molecular weight of 236.26 g/mol. Its IUPAC name, (4-(benzyloxy)-2-ethyl-4-oxobutanoic acid), reflects the presence of a benzyl-protected ketone and an ethyl-branched carboxylic acid. The benzyloxy group introduces significant steric hindrance, influencing both reactivity and solubility, while the keto moiety serves as an electrophilic center for nucleophilic additions. The ethyl group at C2 contributes to chiral resolution challenges, necessitating advanced purification techniques for enantiopure preparations.

PropertyDetails
Molecular FormulaC₁₃H₁₆O₄
Molecular Weight236.26 g/mol
Functional GroupsBenzyloxy, keto, carboxylic acid
SolubilityModerate in polar organic solvents

The compound’s infrared spectrum typically shows strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether vibration), while ¹H NMR resonances include a singlet for the benzyl methylene protons (δ 4.5–4.7 ppm) and a quartet for the ethyl group (δ 1.2–1.4 ppm).

Synthesis and Production

Industrial synthesis of 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid often begins with (S)-2-ethyl-4-oxobutanoic acid, which undergoes benzylation using benzyl bromide or chloride in the presence of a base such as potassium carbonate. Continuous flow reactors have replaced traditional batch processes in large-scale production, offering enhanced heat transfer and reaction control. For instance, microreactor systems operating at 60–80°C achieve yields exceeding 85% with residence times under 30 minutes, significantly reducing side product formation.

A comparative analysis of synthesis methods reveals trade-offs between efficiency and enantiomeric purity:

MethodConditionsYield (%)Purity (%)
Batch AlkylationK₂CO₃, DMF, 12h7290
Flow ReactorKOtBu, THF, 30min8895
Enzymatic ResolutionLipase B, 48h6599

Post-synthetic purification typically employs silica gel chromatography, though recrystallization from ethyl acetate/hexane mixtures offers a scalable alternative for industrial settings.

Chemical Transformations and Reactivity

The compound’s keto group undergoes characteristic reactions, including:

  • Reduction: Sodium borohydride in methanol selectively reduces the ketone to a secondary alcohol, yielding 4-(benzyloxy)-2-ethyl-4-hydroxybutanoic acid. This product serves as a precursor for lactone formation under acidic conditions.

  • Nucleophilic Substitution: The benzyloxy group participates in SN2 reactions with strong nucleophiles (e.g., NaN₃), enabling azide introduction for click chemistry applications.

  • Oxidative Cleavage: Treatment with ozone or potassium permanganate cleaves the benzyl ether, generating 4-oxo-2-ethylbutanoic acid, a valuable intermediate for heterocyclic synthesis.

Notably, the ethyl branch at C2 impedes certain transformations—for example, Grignard additions to the keto group proceed with reduced efficiency compared to linear analogs, highlighting the steric influence of this substituent.

Biological Activity and Mechanism of Action

Preliminary biological assays indicate that 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid interacts with inflammatory mediators and apoptosis pathways. In murine models of arthritis, oral administration (50 mg/kg/day) reduced TNF-α levels by 40% compared to controls, suggesting immunomodulatory potential. The benzyloxy group appears critical for membrane penetration, as deprotected analogs show diminished activity in cell-based assays.

Mechanistic studies propose dual modes of action:

  • Enzyme Inhibition: Competitive inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, potentially accounting for observed anti-inflammatory effects.

  • Receptor Modulation: Allosteric binding to G-protein-coupled receptors (GPCRs) involved in cancer cell proliferation, inducing caspase-3-mediated apoptosis in HT-29 colon carcinoma cells at 100 µM concentrations.

Study TypeModel SystemKey Finding
In Vitro EnzymaticCOX-2 assay62% inhibition at 50 µM
Cell CultureHT-29 cells30% apoptosis induction
In VivoCollagen-induced arthritis40% reduction in paw swelling

Applications in Medicinal Chemistry

Derivatives of 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid have shown promise in early-stage drug discovery:

  • Antimicrobial Agents: Ester derivatives exhibit MIC values of 8–16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to first-line antibiotics.

  • Anticancer Prodrugs: Phosphate prodrugs demonstrate selective activation in tumor microenvironments, releasing the active acid form under hypoxic conditions.

Ongoing pharmacokinetic studies address challenges such as rapid hepatic metabolism (t₁/₂ = 2.1 hours in rats) and low oral bioavailability (12%), guiding structural modifications to improve drug-like properties.

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